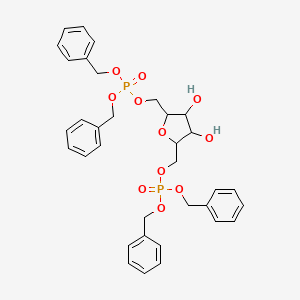
4-Aminobenzene-1,2-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobenzene-1,2-diyl diacetate is an organic compound with the molecular formula C10H11NO4 It is a derivative of 4-aminobenzene-1,2-diol, where the hydroxyl groups are acetylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzene-1,2-diyl diacetate typically involves the acetylation of 4-aminobenzene-1,2-diol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Acetic anhydride
Catalyst: Pyridine or another base
The reaction proceeds as follows:
C6H4(OH)2NH2+2(CH3CO)2O→C6H4(OCOCH3)2NH2+2CH3COOH
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:
Reactants: 4-Aminobenzene-1,2-diol and acetic anhydride
Catalyst: Pyridine or another suitable base
Reaction Vessel: A large-scale reactor with temperature control
Purification: The product is purified by recrystallization or distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminobenzene-1,2-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetyl groups can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines and other reduced forms.
Substitution: Compounds with substituted functional groups replacing the acetyl groups.
Aplicaciones Científicas De Investigación
4-Aminobenzene-1,2-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Aminobenzene-1,2-diyl diacetate involves its interaction with various molecular targets. The acetyl groups can be hydrolyzed to release the active 4-aminobenzene-1,2-diol, which can then participate in various biochemical pathways. The compound may act on enzymes, receptors, or other proteins, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzene-1,2-diol: The parent compound with hydroxyl groups instead of acetyl groups.
4-Nitrobenzene-1,2-diyl diacetate: A nitro derivative with similar structural features.
3,4-Diacetoxyaniline: Another acetylated derivative with similar properties.
Uniqueness
4-Aminobenzene-1,2-diyl diacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
71573-24-5 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
(2-acetyloxy-4-aminophenyl) acetate |
InChI |
InChI=1S/C10H11NO4/c1-6(12)14-9-4-3-8(11)5-10(9)15-7(2)13/h3-5H,11H2,1-2H3 |
Clave InChI |
JPBLUIHWOVGRCD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)N)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2,3-Dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine](/img/structure/B12288680.png)

![(5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)](/img/structure/B12288702.png)





![(9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl) benzoate](/img/structure/B12288735.png)

![3-Amino-4-[4-(tert-butyl)phenyl]butyric Acid](/img/structure/B12288746.png)



